molecular formula C15H17NO3 B13883772 6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid

6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid

Cat. No.: B13883772
M. Wt: 259.30 g/mol
InChI Key: LVCCSRZSPKUCMG-UHFFFAOYSA-N
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Description

6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid is an organic compound with the molecular formula C14H15NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a dimethylaminoethoxy group attached to the naphthalene ring

Preparation Methods

The synthesis of 6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene-2-carboxylic acid as the primary starting material.

    Dimethylaminoethoxy Group Introduction: The introduction of the dimethylaminoethoxy group is achieved through a nucleophilic substitution reaction. This involves reacting naphthalene-2-carboxylic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst.

    Reaction Conditions: The reaction is typically carried out under reflux conditions with a solvent such as toluene or dichloromethane. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced naphthalene derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is employed as a fluorescent probe in biological studies. Its fluorescence properties make it useful for imaging and tracking biological processes at the cellular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules suggests possible applications in drug development.

    Industry: The compound is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylaminoethoxy group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but its fluorescence properties provide valuable insights into its cellular interactions.

Comparison with Similar Compounds

6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid can be compared with other naphthalene derivatives such as:

    Naphthalene-2-carboxylic acid: Lacks the dimethylaminoethoxy group, making it less versatile in terms of chemical reactivity and biological applications.

    2-(Dimethylamino)ethoxyethanol: While it shares the dimethylaminoethoxy group, it lacks the naphthalene core, limiting its applications in fluorescence studies.

    Naphthalene-2,6-disulfonic acid: Contains sulfonic acid groups instead of the carboxylic acid and dimethylaminoethoxy groups, leading to different chemical and biological properties.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

6-[2-(dimethylamino)ethoxy]naphthalene-2-carboxylic acid

InChI

InChI=1S/C15H17NO3/c1-16(2)7-8-19-14-6-5-11-9-13(15(17)18)4-3-12(11)10-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,18)

InChI Key

LVCCSRZSPKUCMG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O

Origin of Product

United States

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